2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane

Catalog No.
S597649
CAS No.
3388-04-3
M.F
C11H22O4Si
M. Wt
246.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane

CAS Number

3388-04-3

Product Name

2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane

IUPAC Name

trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane

Molecular Formula

C11H22O4Si

Molecular Weight

246.37 g/mol

InChI

InChI=1S/C11H22O4Si/c1-12-16(13-2,14-3)7-6-9-4-5-10-11(8-9)15-10/h9-11H,4-8H2,1-3H3

InChI Key

DQZNLOXENNXVAD-UHFFFAOYSA-N

SMILES

CO[Si](CCC1CCC2C(C1)O2)(OC)OC

Synonyms

(3,4-epoxycyclohexyl)ethyltrimethoxysilane, ECEMS

Canonical SMILES

CO[Si](CCC1CCC2C(C1)O2)(OC)OC

The exact mass of the compound 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139838. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane is a cycloaliphatic epoxy-functional silane coupling agent utilized as an adhesion promoter, crosslinker, and surface modifier in advanced thermoset and UV-curable systems. Unlike standard amino silanes, it provides non-yellowing adhesion, and its trimethoxysilyl group ensures rapid hydrolysis for bonding to inorganic substrates like glass, metals, and silica fillers. The molecule's defining feature is its terminal cycloaliphatic epoxy ring, which dictates its reactivity profile, thermal resilience, and hydrophobicity, making it a critical precursor for electronic encapsulation, optical adhesives, and high-performance hybrid organic-inorganic materials .

Buyers often attempt to substitute 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane (e.g., A-186, KBM-303) with the more ubiquitous and less expensive 3-glycidoxypropyltrimethoxysilane (GPTMS / A-187). However, this generic substitution fails in applications requiring cationic UV curing or high thermal stability. The glycidyl ether group in GPTMS undergoes extremely sluggish cationic photopolymerization and is prone to thermal cleavage at the ether linkage. In contrast, the cycloaliphatic epoxy ring in CAS 3388-04-3 reacts rapidly under cationic UV conditions and yields a highly crosslinked, ether-free matrix with higher thermal stability. Furthermore, the bulky six-membered ring of the cycloaliphatic group imparts greater steric hindrance and hydrophobicity, fundamentally altering its solubility and film-forming behavior in aqueous environments compared to the more hydrophilic GPTMS [1].

Cationic UV Curing Reactivity

In the formulation of UV-curable organic-inorganic hybrid resins, the choice of epoxy-silane dictates the curing kinetics. Research demonstrates that 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane undergoes highly rapid and efficient cationic photopolymerization upon UV exposure. In direct contrast, oligomers based on the standard comparator, 3-glycidoxypropyltrimethoxysilane (GPTMS), exhibit 'very sluggish' cationic photopolymerizations due to the differing electronic environment of the glycidyl ether group. This rapid cure rate allows CAS 3388-04-3 to be utilized in high-speed optical adhesive and abrasion-resistant coating manufacturing without the gelation issues associated with slower-reacting analogs[1].

Evidence DimensionCationic photopolymerization rate and efficiency
Target Compound DataRapid, efficient cationic UV polymerization without premature gelation
Comparator Or Baseline3-Glycidoxypropyltrimethoxysilane (GPTMS) (exhibits sluggish cationic photopolymerization)
Quantified DifferenceCritical kinetic divergence (Rapid vs. Very Sluggish) defining process viability
ConditionsPhotoinitiated cationic polymerization in sol-gel derived organic-inorganic hybrid resins

Procurement of this specific cycloaliphatic silane is mandatory for UV-cured manufacturing lines where high throughput and rapid crosslinking are required.

Thermal Stability of Cured Hybrid Resins

For high-temperature applications such as electronic potting and aerospace composites, the thermal resilience of the silane crosslinker is paramount. Thermogravimetric analysis (TGA) of thermally cured silicone-epoxy oligomers derived from 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane shows an onset of thermal decomposition at approximately 350–400 °C. This high degradation threshold is achieved because the cured matrix lacks the weaker ether linkages present in standard glycidyl-based silanes, providing a more robust siloxane-epoxy network [1].

Evidence DimensionOnset of thermal decomposition (Td)
Target Compound Data350–400 °C onset of decomposition
Comparator Or BaselineStandard glycidyl ether-based epoxy silanes (lower thermal stability due to ether linkage cleavage)
Quantified DifferenceSustained structural integrity up to 350 °C without ether-cleavage degradation
ConditionsThermogravimetric analysis (TGA) in nitrogen at a heating rate of 20 °C/min

Ensures that electronic encapsulation materials and high-heat coatings maintain their mechanical and dielectric properties under extreme thermal stress.

Hydrophobicity and Steric Hindrance in Surface Modification

The structural bulk of the silane coupling agent directly impacts its hydrophobicity and film-forming behavior. Comparative polarization studies on ADC12 aluminum passivation reveal that 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane features a highly stable, six-membered cycloaliphatic ring that acts as a large sterically hindered hydrophobic group. In contrast, 3-glycidoxypropyltrimethoxysilane contains a more flexible, polar glycidyl ether chain, making it significantly more hydrophilic. While the lower steric hindrance of the glycidyl variant allows for easier formation of aqueous passivation membranes, the bulky cycloaliphatic structure of CAS 3388-04-3 is required when maximum hydrophobicity and moisture resistance are needed in the final cured composite or non-aqueous coating[1].

Evidence DimensionMolecular steric hindrance and cured hydrophobicity
Target Compound DataHigh steric hindrance and high hydrophobicity (due to the 6-membered cycloaliphatic ring)
Comparator Or Baseline3-Glycidoxypropyltrimethoxysilane (lower steric hindrance, higher hydrophilicity)
Quantified DifferenceDistinct divergence in solubility and moisture barrier performance based on ring vs. linear ether structure
ConditionsSurface modification and structural analysis of silane films on aluminum ADC12 substrates

Guides formulators to select this compound for applications demanding strict moisture barriers and high hydrophobicity, rather than general aqueous passivation.

High-Speed Cationic UV-Curable Coatings

Directly leveraging its rapid cationic photopolymerization kinetics compared to sluggish glycidyl alternatives, this compound is the required precursor for formulating UV-cured optical adhesives and abrasion-resistant coatings where rapid setting and high manufacturing throughput are strictly necessary[1].

High-Temperature Electronic Encapsulation

Utilizing its verified thermal stability (decomposition onset at 350–400 °C), this cycloaliphatic silane is the preferred crosslinker for epoxy molding compounds (EMCs) and potting resins that must withstand extreme operating temperatures without undergoing ether-linkage thermal cleavage[1].

Hydrophobic Moisture-Barrier Formulations

Capitalizing on the high steric hindrance and hydrophobicity of its cycloaliphatic ring, this silane is selected for formulating advanced moisture-resistant coatings for microelectronics and sensitive metal substrates where standard hydrophilic silanes fail to provide an adequate moisture barrier [2].

Physical Description

Liquid

UNII

SXJ79LS078

GHS Hazard Statements

Aggregated GHS information provided by 216 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 30 of 216 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 186 of 216 companies with hazard statement code(s):;
H317 (30.65%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H341 (48.39%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (29.57%): May cause cancer [Danger Carcinogenicity];
H351 (66.67%): Suspected of causing cancer [Warning Carcinogenicity];
H412 (47.85%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

3388-04-3

Wikipedia

3,4-epoxycyclohexylethyltrimethoxysilane

General Manufacturing Information

All other chemical product and preparation manufacturing
Paint and coating manufacturing
Plastics product manufacturing
Rubber product manufacturing
7-Oxabicyclo[4.1.0]heptane, 3-[2-(trimethoxysilyl)ethyl]-: ACTIVE

Dates

Last modified: 08-15-2023

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